1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
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Overview
Description
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an isopropyl group and a tetrahydro-2H-pyran-4-yl group. Its distinct chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. For instance, a reaction mixture containing LiAlH4 and tetrahydrofuran (THF) is prepared under an inert atmosphere. The ester precursor is then added dropwise to the mixture at 0°C, followed by stirring until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
Compared to similar compounds, 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(oxan-4-yl)-1-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H20N2O3/c1-8(2)14-7-10(15)13-11(12(14)16)9-3-5-17-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,13,15) |
InChI Key |
MRDXXVGDQPYVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)NC(C1=O)C2CCOCC2 |
Origin of Product |
United States |
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